1H-1,4-Diazepine, hexahydro-1-(5-isoquinolinylsulfonyl)-,monohydrochloride

Catalog No.
S548334
CAS No.
105628-07-7
M.F
C14H18ClN3O2S
M. Wt
327.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-1,4-Diazepine, hexahydro-1-(5-isoquinolinylsulf...

CAS Number

105628-07-7

Product Name

1H-1,4-Diazepine, hexahydro-1-(5-isoquinolinylsulfonyl)-,monohydrochloride

IUPAC Name

5-(1,4-diazepan-1-ylsulfonyl)isoquinoline;hydron;chloride

Molecular Formula

C14H18ClN3O2S

Molecular Weight

327.8 g/mol

InChI

InChI=1S/C14H17N3O2S.ClH/c18-20(19,17-9-2-6-15-8-10-17)14-4-1-3-12-11-16-7-5-13(12)14;/h1,3-5,7,11,15H,2,6,8-10H2;1H

InChI Key

LFVPBERIVUNMGV-UHFFFAOYSA-N

SMILES

Array

Synonyms

1-(5-isoquinolinesulfonyl)homopiperazine, AT 877, AT-877, AT877, fasudil, fasudil hydrochloride, fasudil mesylate, HA 1077, HA-1077

Canonical SMILES

[H+].C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.[Cl-]

The exact mass of the compound Fasudil hydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. It belongs to the ontological category of N-sulfonyldiazepane in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Fasudil hydrochloride (CAS 105628-07-7) is a highly soluble, cyclic nucleotide-dependent protein kinase and Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor. Widely recognized as a vasodilator and calcium channel antagonist, it is extensively utilized in stem cell research, neuroprotection models, and cardiovascular pharmacology. As a pharmaceutical-grade hydrochloride salt, it offers high aqueous solubility and stability compared to free base alternatives . Its established clinical history and quantifiable in vitro performance make it a foundational small molecule for both large-scale bioprocessing and translational in vivo studies.

Generic substitution of Fasudil hydrochloride with other ROCK inhibitors, such as Y-27632 or H-1152, often compromises either budget scalability or translational viability. While Y-27632 is the traditional benchmark for human pluripotent stem cell (hPSC) culture, it suffers from lower synthesis yields and higher procurement costs, limiting its use in large-scale biomanufacturing [1]. Conversely, ultra-potent analogs like H-1152 lack the extensive clinical safety data and regulatory precedents of Fasudil, introducing toxicity risks in in vivo models. Furthermore, substituting the hydrochloride salt with the free base drastically reduces aqueous solubility, necessitating the use of DMSO, which can induce cytotoxicity in sensitive primary cells and stem cell cultures .

Synthesis Yield and Cost-Efficiency for Large-Scale Stem Cell Culture

For large-scale human pluripotent stem cell (hPSC) expansion, procurement costs for ROCK inhibitors can be prohibitive. Fasudil hydrochloride offers a highly efficient synthesis route compared to the industry standard, Y-27632. Research indicates that Fasudil is synthesized in a single step with a yield of 73.1%, whereas Y-27632 achieves only a 45% yield [1]. This significant difference in manufacturability translates to lower bulk procurement costs, allowing laboratories to scale up hPSC cultures more economically without sacrificing cell viability.

Evidence DimensionChemical synthesis yield
Target Compound Data73.1% yield (one-step synthesis)
Comparator Or BaselineY-27632 (45% yield)
Quantified Difference28.1% higher absolute yield for Fasudil
ConditionsStandard laboratory synthesis protocols

Lower production costs make Fasudil hydrochloride a highly advantageous procurement choice for high-volume biomanufacturing and large-scale stem cell expansion.

Aqueous Solubility Advantage Over Lipophilic Inhibitors

The formulation of small molecules for sensitive in vitro assays and in vivo dosing often requires avoiding cytotoxic solvents like DMSO. Fasudil hydrochloride demonstrates high aqueous solubility, reaching up to 100 mM (32.78 mg/mL) in water, which exceeds its solubility in DMSO (75 mM) . This allows researchers to prepare highly concentrated aqueous stock solutions. In contrast, free base ROCK inhibitors or highly lipophilic analogs require DMSO for dissolution, which can negatively impact stem cell pluripotency and induce off-target cellular stress.

Evidence DimensionMaximum solubility
Target Compound Data100 mM in water
Comparator Or BaselineFree base ROCK inhibitors (require DMSO)
Quantified DifferenceComplete elimination of DMSO requirement for 100 mM stock solutions
ConditionsRoom temperature dissolution in sterile water

High aqueous solubility enables DMSO-free formulations, protecting sensitive cell lines and simplifying in vivo dosing regimens.

Equivalent hPSC Expansion Efficacy at Lower Cost

Despite being more cost-effective, Fasudil hydrochloride matches the biological performance of Y-27632 in stem cell workflows. In comparative studies assessing human pluripotent stem cell (hPSC) survival post-thawing and single-cell passaging, cultures treated with 10 µM Fasudil demonstrated statistically equivalent survival rates and colony formation compared to the 10 µM Y-27632 benchmark [1]. This demonstrates that Fasudil effectively prevents dissociation-induced apoptosis without compromising expansion rates.

Evidence DimensionPost-thaw survival and growth
Target Compound DataEquivalent viability at 10 µM
Comparator Or BaselineY-27632 (Standard benchmark at 10 µM)
Quantified DifferenceStatistically equivalent biological performance with significantly lower procurement cost
ConditionshPSC post-thaw recovery and single-cell passaging

Buyers can confidently replace the expensive Y-27632 benchmark with Fasudil hydrochloride without risking a drop in stem cell yield or viability.

Translational Viability and In Vivo Safety Profile

When transitioning from in vitro assays to in vivo animal models, the safety profile of the ROCK inhibitor becomes critical. While newer generation inhibitors like H-1152 are highly potent (ROCK2 IC50 of ~12 nM), they lack clinical validation. Fasudil hydrochloride, conversely, has been clinically approved in Japan since 1995 for treating cerebral vasospasm, providing an extensive and well-documented in vivo safety profile [1]. This established regulatory and safety precedent significantly reduces the risk of unexpected toxicities in preclinical animal models compared to unapproved, ultra-potent analogs.

Evidence DimensionClinical approval and in vivo safety precedent
Target Compound DataClinically approved (since 1995) with robust in vivo safety data
Comparator Or BaselineH-1152 (Strictly preclinical, lacks human safety data)
Quantified DifferenceDecades of established clinical safety vs. zero clinical approval
ConditionsTranslational in vivo disease models

Procurement for translational in vivo research should prioritize compounds with established safety profiles to minimize downstream experimental failure due to toxicity.

Large-Scale Human Pluripotent Stem Cell (hPSC) Biomanufacturing

Due to its high synthesis yield and cost-effectiveness compared to Y-27632, Fasudil hydrochloride is a highly effective ROCK inhibitor for scaling up hPSC cultures, single-cell passaging, and cryopreservation workflows [1].

DMSO-Free In Vitro Assays and Formulations

Its high aqueous solubility (100 mM) makes it a highly suitable choice for developing aqueous formulations, such as ophthalmic solutions for glaucoma models, or for treating sensitive primary cells where DMSO toxicity must be avoided .

Translational In Vivo Models of Cardiovascular and Neurodegenerative Diseases

Benefiting from a long history of clinical approval for cerebral vasospasm, Fasudil hydrochloride provides a safe, reliable baseline for in vivo studies targeting the Rho/ROCK pathway, mitigating the toxicity risks associated with newer, unapproved inhibitors like H-1152 [2].

XLogP3

1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

327.0808257 Da

Monoisotopic Mass

327.0808257 Da

Heavy Atom Count

21

UNII

Q0CH43PGXS

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Drug Indication

Treatment of non-traumatic subarachnoid haemorrhage

MeSH Pharmacological Classification

Protein Kinase Inhibitors

KEGG Target based Classification of Drugs

Protein kinases
Serine/threonine kinases
AGC group
ROCK [HSA:6093 9475] [KO:K04514 K17388]

Pictograms

Irritant

Irritant

Other CAS

105628-07-7

Wikipedia

Fasudil

Use Classification

Human Drugs -> EU pediatric investigation plans
Human drugs -> Rare disease (orphan)

Dates

Last modified: 09-12-2023

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